molecular formula C7H18N2S B029479 2-{[2-(Dimethylamino)ethyl](methyl)amino}ethane-1-thiol CAS No. 97816-89-2

2-{[2-(Dimethylamino)ethyl](methyl)amino}ethane-1-thiol

Cat. No. B029479
CAS RN: 97816-89-2
M. Wt: 162.3 g/mol
InChI Key: RLXICVJYLYJNTR-UHFFFAOYSA-N
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Description

The chemical compound "2-{2-(Dimethylamino)ethylamino}ethane-1-thiol" is a subject of interest in various scientific studies due to its unique structure and properties. This document synthesizes information from various research findings on its synthesis, molecular structure analysis, chemical reactions and properties, physical properties, and chemical properties.

Synthesis Analysis

The synthesis of derivatives similar to "2-{2-(Dimethylamino)ethylamino}ethane-1-thiol" has been explored through different methods. For instance, the preparation of 1-[2-(N,N-Dimethyl-amino)ethyl]-1H-tetrazol-5-thiol from N,N- dimethylaminoethyldiamine involves addition reactions, esterification, and 1,3-dipolar cycloaddition with sodium azide, yielding a total yield of 69.2% under optimized conditions (Zhang Shu-fang, 2008).

Molecular Structure Analysis

Protonation-induced conformational changes of 2-(N,N-Dimethylamino)ethanethiol reveal the molecule's ability to exist in different conformations depending on the pH. The molecule can assume the gauche or trans conformation around the NC–CS bond, influenced by strong intramolecular hydrogen bonding (K. Ohno et al., 2003).

Chemical Reactions and Properties

Research on "2-{2-(Dimethylamino)ethylamino}ethane-1-thiol" and its derivatives has demonstrated diverse chemical reactions. For example, ethyl (Z)-2-[2,2-bis(ethoxycarbonyl)vinyl]amino-3-dimethylaminopropenoate showcases how the dimethylamino group can be substituted with heterocyclic amines, leading to the formation of various heterocyclic systems (Gorazd Soršak et al., 1995).

Physical Properties Analysis

Bis[2-(N,N-dimethylamino)ethyl] Ether, a compound related to the target molecule, provides insight into the physical properties of such chemicals. It is described as a colorless to yellow liquid, with a boiling point of 189°C and solubility in common organic solvents, highlighting the molecule's physical attributes and handling precautions (L. Zhang et al., 2011).

Chemical Properties Analysis

The chemical properties of "2-{2-(Dimethylamino)ethylamino}ethane-1-thiol" derivatives can be inferred from studies on similar compounds. For instance, the intramolecular catalysis of thiol ester hydrolysis by a tertiary amine and a carboxylate in related molecules showcases the complex chemical behavior and reactivity of these compounds under various conditions (R. S. Brown & A. Aman, 1997).

properties

IUPAC Name

2-[2-(dimethylamino)ethyl-methylamino]ethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2S/c1-8(2)4-5-9(3)6-7-10/h10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXICVJYLYJNTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80541724
Record name 2-{[2-(Dimethylamino)ethyl](methyl)amino}ethane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80541724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(Dimethylamino)ethyl](methyl)amino}ethane-1-thiol

CAS RN

97816-89-2
Record name 2-{[2-(Dimethylamino)ethyl](methyl)amino}ethane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80541724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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